![molecular formula C22H13N5O2S B2614099 4-[(5,6-二苯基-1,2,4-三嗪-3-基)硫代]-3-硝基苯甲腈 CAS No. 712311-17-6](/img/structure/B2614099.png)

4-[(5,6-二苯基-1,2,4-三嗪-3-基)硫代]-3-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

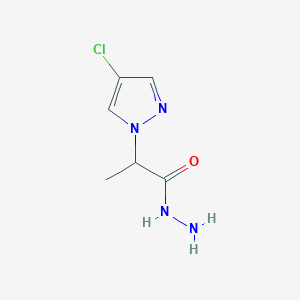

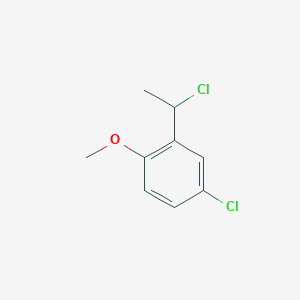

The compound “4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with phenyl groups at the 5 and 6 positions . The 3 position of the triazine ring is linked to a sulfanyl group, which in turn is connected to a 3-nitrobenzonitrile .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazine ring and the phenyl groups would likely contribute to the compound’s aromaticity . The nitro group attached to the benzonitrile could potentially introduce some polarity into the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The 1,2,4-triazine ring and the phenyl groups might participate in electrophilic substitution reactions . The nitro group could potentially undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用

Anticancer Properties

4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile: and its derivatives have shown promise as potential anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity below 12 μM against the Hela cell line. These compounds also demonstrated selectivity against cancerous cells while sparing normal cells .

Reagent for Determination of Serum Iron

The compound has practical applications as a reagent for determining serum iron levels. Its chemical properties allow it to participate in spectrophotometric assays, aiding in accurate iron quantification .

UV Light Absorber and Stabilizer

Another intriguing application lies in its role as a very low volatile UV light absorber and stabilizer. When incorporated into polymer formulations (such as polycarbonates and polyesters), it enhances their resistance to weathering, surpassing conventional benzotriazole UV absorbers. Importantly, its low tendency to chelate makes it suitable for use in formulations containing catalyst residues .

Synthesis of 1,2,3-Triazole-Fused Heterocycles

Researchers have explored the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines, including structures containing 4,6-diphenyl-1,3,5-triazine. While this specific compound serves as a precursor, it contributes to the development of diverse fused heterocyclic scaffolds with potential pharmacological applications .

Potential Aromatase Enzyme Inhibition

Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives within the binding pocket of aromatase enzyme. This suggests a possible role in inhibiting aromatase, a key enzyme involved in estrogen biosynthesis. Such inhibition could have implications in hormone-related conditions and cancer therapy .

Versatile Synthetic Building Block

Beyond specific applications, the compound serves as a versatile synthetic building block due to its unique structure. Researchers can modify it to create diverse derivatives, exploring their properties and potential applications in drug discovery and materials science .

作用机制

未来方向

属性

IUPAC Name |

4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N5O2S/c23-14-15-11-12-19(18(13-15)27(28)29)30-22-24-20(16-7-3-1-4-8-16)21(25-26-22)17-9-5-2-6-10-17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKKMMBJIOLMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2614017.png)

![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)

![2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2614024.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(2-bromo-4,5-dimethoxyphenyl)acetate](/img/structure/B2614025.png)

![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2614037.png)